molecular formula C10H6F3N3O2 B1403329 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1393125-56-8

1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B1403329
M. Wt: 257.17 g/mol
InChI Key: UYTHUHCQEWRQLK-UHFFFAOYSA-N
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Description

“1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a nitrophenyl group at the 1-position and a trifluoromethyl group at the 4-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The compound's structural characteristics are significant for understanding its applications in scientific research. For instance, studies have examined the planar structure of the pyrazole ring and its stabilization through intramolecular hydrogen bonding, which is crucial for its chemical behavior and potential applications in various fields (Zia-ur-Rehman et al., 2009).

Synthesis and Reactivity

  • The synthesis processes of related compounds are fundamental to its applications. Research has been conducted on the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, demonstrating their considerable tuberculostatic activity (Khudina et al., 2010). Such studies are essential for developing new pharmaceutical compounds.

Spectroscopic Characterization

  • Spectroscopic methods like X-ray diffraction, IR, and NMR are used to characterize similar compounds. These methods provide insights into the molecular structure, which is pivotal for understanding its behavior in different chemical and biological processes (Evecen et al., 2016).

Biological and Medicinal Applications

  • Certain derivatives of pyrazoles, including those with structural similarities to 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole, have shown antiinflammatory and antibacterial properties. This suggests potential applications in developing new medicinal compounds (Ravula et al., 2016).

Future Directions

The study of pyrazole derivatives is a very active field of research due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazole derivatives with improved properties and activities .

properties

IUPAC Name

1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHUHCQEWRQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate (3), using 1-fluoro-4-nitrobenzene and 4-(trifluoromethyl)-1H-pyrazole. 1H NMR (400 MHz, CDCl3, δ): 8.38 (m, 1H), 8.30 (m, 1H), 7.97 (s, 2H), 7.90 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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